molecular formula C22H24N4O3 B6749410 2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide

2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide

Cat. No.: B6749410
M. Wt: 392.5 g/mol
InChI Key: BZLLMYDPLDJJKI-UHFFFAOYSA-N
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Description

2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and an acetamide group. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which combines multiple functional groups that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with altered electronic properties, while reduction could produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide is unique due to its combination of a benzimidazole moiety, a piperidine ring, and an acetamide group. This structural complexity allows for multiple modes of interaction with biological targets, potentially leading to a wide range of pharmacological activities.

Properties

IUPAC Name

2-[3-[2-(1-methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-25-18-10-3-2-9-17(18)24-21(25)19-11-4-5-12-26(19)22(28)15-7-6-8-16(13-15)29-14-20(23)27/h2-3,6-10,13,19H,4-5,11-12,14H2,1H3,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLLMYDPLDJJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCCN3C(=O)C4=CC(=CC=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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